6-chloro-3-[3-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
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Overview
Description
6-chloro-3-[3-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound is characterized by the presence of a chloro group, a methyl group, and an isoquinoline moiety, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[3-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Isoquinoline Moiety: The isoquinoline moiety can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[3-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazoles with various functional groups.
Scientific Research Applications
6-chloro-3-[3-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-[3-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **6-chloro-3-[3-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
- 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazin-2,4-dione
- 6-chloro-3,4-dihydro-2H-1,3-benzoxazin-2-one
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a benzoxazole core with an isoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-3-[3-(5-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-13-3-2-4-14-12-22(9-7-16(13)14)19(24)8-10-23-17-6-5-15(21)11-18(17)26-20(23)25/h2-6,11H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWGYLNXYHNHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(CC2=CC=C1)C(=O)CCN3C4=C(C=C(C=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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